N-(4-CHLOROPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
N-(4-Chlorophenyl)-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused heterocyclic core. The compound features a 2,4,6-trimethylbenzenesulfonyl group at position 3 and a 4-chlorophenylamine substituent at position 5.
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O2S/c1-14-12-15(2)21(16(3)13-14)33(31,32)24-23-27-22(26-18-10-8-17(25)9-11-18)19-6-4-5-7-20(19)30(23)29-28-24/h4-13H,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVVLGLQMPWQPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an appropriate hydrazine derivative and a suitable nitrile.
Fusing the Triazole and Quinazoline Rings: This step often requires the use of strong acids or bases to facilitate the ring fusion.
Introduction of the Chlorophenyl Group: This can be done via a substitution reaction using a chlorinated aromatic compound.
Attachment of the Trimethylbenzenesulfonyl Group: This step typically involves a sulfonylation reaction using a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (Cl2, Br2) and alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while reduction may yield fully saturated triazoloquinazoline derivatives.
Scientific Research Applications
N-(4-CHLOROPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study enzyme interactions or cellular processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Core Structure Variations
- Triazolo[1,5-a]quinazoline vs. Triazolo[1,5-a]pyrimidine: Thieno-fused triazolopyrimidines (e.g., compounds 4i, 5n, o in ) exhibit superior anticancer activity compared to triazoloquinazolines (e.g., 6a–c), likely due to enhanced electron-deficient properties and planar geometry, which improve DNA intercalation or kinase inhibition . The target compound’s quinazoline core may confer reduced activity in similar assays, though its bulky 2,4,6-trimethylbenzenesulfonyl group could offset this by improving hydrophobic interactions .
Sulfonyl Group Modifications
*Calculated based on analogous structures.
- Methoxy and ethoxy substituents on the amine (e.g., ) increase polarity, which may enhance solubility but reduce blood-brain barrier penetration .
Amine Group Variations
- 4-Chlorophenyl vs. Alkyl/Aralkyl Amines: Compounds with alkyl chains (e.g., 4-isopropylphenyl in ) or aralkyl groups (e.g., 4-methylbenzyl in ) exhibit varied pharmacokinetic profiles. The 4-chlorophenyl group in the target compound may confer stronger π-π stacking interactions in enzyme active sites compared to non-halogenated analogues .
Triazolopyrimidine Derivatives
- Cevipabulin Succinate (): A fluorinated triazolopyrimidine with antitumor activity, highlighting the role of trifluoroethyl and methylaminopropoxy groups in enhancing potency .
- N-(4-Chlorophenyl)-2-((dimethylamino)methyl) derivatives (): These compounds, synthesized in yields of 11–56%, demonstrate the feasibility of introducing polar side chains (e.g., dimethylaminomethyl) to modulate bioavailability .
Biological Activity
N-(4-Chlorophenyl)-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a quinazoline core, a triazole ring, and a sulfonamide group. The synthesis typically involves the reaction of 4-chlorobenzylamine with 2,4,6-trimethylbenzenesulfonyl chloride, utilizing a base such as triethylamine to facilitate the reaction under controlled conditions.
Antimicrobial Properties
The sulfonamide group in this compound is known for its antimicrobial activity. Research indicates that compounds with similar structures inhibit bacterial growth by mimicking natural substrates involved in folate synthesis, thereby disrupting essential metabolic processes. In vitro studies have shown promising results against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. The compound has been evaluated for its ability to inhibit cell proliferation across multiple cancer cell lines. For instance, compounds structurally related to this compound demonstrated significant inhibition of tyrosine kinases involved in tumor growth and survival pathways .
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to its structural components:
- Sulfonamide Group : Mimics p-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase and thus folate synthesis in bacteria.
- Quinazoline Core : Known for its ability to inhibit various kinases involved in cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Case Studies
A study conducted on similar quinazoline derivatives demonstrated their effectiveness against various cancer cell lines. For example:
- Compound A : Showed 71% inhibition against breast cancer cells.
- Compound B : Exhibited significant activity against lung cancer cells with a mechanism involving apoptosis induction.
These findings suggest that this compound may share similar properties and could be further explored for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
